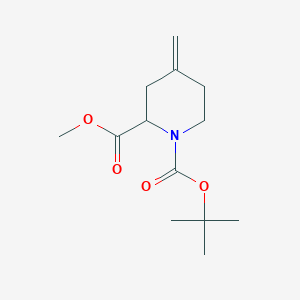

1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate

Description

1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate is a bicyclic dicarboxylate derivative featuring a piperidine backbone substituted with a methylene group at the 4-position. The tert-butyl and methyl ester groups at the 1- and 2-positions, respectively, enhance steric protection and modulate reactivity. This compound is structurally poised for applications in medicinal chemistry, particularly as a precursor for functionalized piperidines, which are common motifs in bioactive molecules .

Properties

CAS No. |

187753-27-1 |

|---|---|

Molecular Formula |

C13H21NO4 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-methylidenepiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H21NO4/c1-9-6-7-14(10(8-9)11(15)17-5)12(16)18-13(2,3)4/h10H,1,6-8H2,2-5H3 |

InChI Key |

JJELRXGKJHDRGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)CC1C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Key Structural and Functional Differences

- Methylene vs. Hydroxyl/Amino Groups: The 4-methylene group in the target compound offers distinct reactivity compared to hydroxyl or amino substituents. While hydroxyl and amino groups participate in hydrogen bonding and nucleophilic reactions (e.g., Mitsunobu or acylation), the methylene group is primed for electrophilic additions or cyclopropanation .

- Ring Size (Piperidine vs. Pyrrolidine) : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidines (5-membered), influencing binding affinity in drug design .

- Steric and Electronic Effects : The tert-butyl group provides steric shielding, enhancing stability against hydrolysis, while methyl esters balance electronic withdrawal and steric accessibility .

Spectroscopic and Physical Property Trends

- IR Spectroscopy : Carboxylate C=O stretches appear near 1740–1693 cm⁻¹, while azides () show characteristic peaks at ~2093 cm⁻¹ .

- NMR Rotamers : Boc-protected compounds (e.g., ) exhibit rotameric mixtures in NMR, complicating spectral analysis but confirming conformational flexibility .

- Melting Points: Hydroxyl- or amino-substituted analogs (e.g., ) are typically solids (mp 94–96°C), whereas alkyl/azide derivatives are oils .

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate?

Answer:

The synthesis typically involves multi-step reactions with precise control of conditions:

- Step 1: Formation of the piperidine core via nucleophilic substitution or ring-closing reactions. For example, esterification of piperidine derivatives using tert-butyl and methyl carboxylate groups under anhydrous conditions .

- Step 2: Introduction of the methylene group at position 4 via Wittig or elimination reactions, requiring catalysts like palladium acetate and inert atmospheres to prevent side reactions .

- Critical Parameters:

- Solvents: Dichloromethane or tetrahydrofuran (THF) for solubility and stability .

- Catalysts: Triethylamine for esterification; palladium-based catalysts for cross-coupling steps .

- Temperature: Low temperatures (-78°C) for lithiation steps; reflux conditions (40–100°C) for coupling reactions .

Yield optimization often requires iterative adjustments to these parameters.

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions and stereochemistry. For example, tert-butyl groups show distinct singlet peaks at ~1.4 ppm in 1H NMR .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for detecting impurities like unreacted intermediates .

- Chromatography: HPLC or GC-MS with buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures purity by resolving carboxylate derivatives .

Advanced: How can computational methods improve the design and optimization of synthesis pathways for this compound?

Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics of key steps like methylene group incorporation, reducing trial-and-error experimentation .

- Condition Optimization: Machine learning models trained on reaction databases can recommend solvent-catalyst combinations. For instance, simulations might suggest tert-butyl alcohol as a solvent for palladium-catalyzed steps .

- By-Product Analysis: Computational tools identify side products (e.g., hydrolysis derivatives) and guide purification strategies .

Advanced: What strategies mitigate stereochemical challenges during synthesis, particularly at the 4-methylenepiperidine position?

Answer:

- Chiral Catalysts: Use of (R)- or (S)-specific ligands in asymmetric catalysis ensures enantioselective formation of the methylene group .

- Protecting Groups: Temporary protection of reactive sites (e.g., tert-butyl esters) prevents racemization during multi-step syntheses .

- Kinetic Control: Low-temperature reactions (-78°C) favor kinetic over thermodynamic products, enhancing stereochemical fidelity .

Advanced: How should researchers resolve contradictions in reported reaction yields or by-product profiles across studies?

Answer:

- Reproducibility Checks: Standardize solvents, catalysts, and equipment (e.g., inert atmosphere gloveboxes) to isolate variable impacts .

- By-Product Characterization: Use HRMS/NMR to identify discrepancies. For example, residual ethyl groups (from incomplete substitution) may explain yield variations .

- Meta-Analysis: Cross-reference datasets from similar piperidine derivatives (e.g., 4-fluoro or 3-ethyl analogs) to infer optimal conditions .

Advanced: How does the methylene substituent at position 4 influence the compound’s reactivity in downstream applications?

Answer:

- Electrophilic Reactivity: The methylene group acts as a site for [2+2] cycloadditions or epoxidation, enabling functionalization for drug discovery .

- Steric Effects: Compared to bulkier substituents (e.g., ethyl or fluoro groups), the methylene group reduces steric hindrance, facilitating nucleophilic attacks at adjacent carboxylates .

- Stability: Methylene groups are less prone to oxidation than hydroxyl or amine substituents, enhancing stability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.